4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyrrolo[2,3-b]pyridine scaffold. One common method is the transition metal-free difluoromethylation using ethyl bromodifluoroacetate as a fluorine source. This process involves N-alkylation followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of scalable and cost-effective reagents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological processes and interactions.
Medicine: It is explored for its potential as a drug candidate due to its enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials with improved properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
3-(Difluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
Uniqueness: 4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique structural features and the presence of the difluoromethyl group, which imparts distinct physicochemical properties. These properties enhance its potential in various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H6F2N2 |
---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)5-1-3-11-8-6(5)2-4-12-8/h1-4,7H,(H,11,12) |
InChI Key |
AFKRCAJQCFSBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(F)F |
Origin of Product |
United States |
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